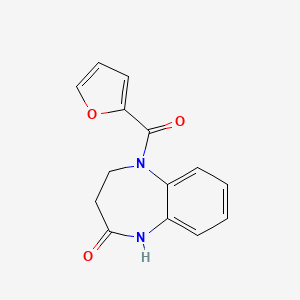
5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furylcarbonyl compounds are a class of organic compounds that contain a furan ring and a carbonyl group . They are often used as building blocks in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of furylcarbonyl compounds generally consists of a furan ring attached to a carbonyl group . The specific structure of “5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” would likely include these features, along with additional groups or rings .Chemical Reactions Analysis
Furylcarbonyl compounds can participate in a variety of chemical reactions, including nucleophilic substitutions, additions, and redox reactions . The specific reactions that “this compound” can undergo would depend on its specific structure.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For furylcarbonyl compounds, these properties can include melting point, boiling point, solubility, and reactivity . The specific properties of “this compound” would depend on its specific structure.科学的研究の応用
Synthesis and Characterization
Benzodiazepine derivatives, including compounds similar to 5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, are synthesized and characterized for their potential in various biological applications. These derivatives are studied for their structure and molecular interactions using techniques such as NMR, IR, and X-ray diffraction. Their molecular interactions, quantified through Hirshfeld surface analysis, highlight the significance of hydrogen and π···π interactions in stabilizing the crystal structure and forming one-dimensional chain stacking. These studies provide insights into the electronic properties and molecular surface properties, essential for understanding their interaction with other molecules and potential applications in cancer research and other areas (Naveen et al., 2019).
Neuroprotective Agents
Research into 2,3-benzodiazepines, which share structural features with the specified compound, has identified them as specific noncompetitive antagonists of AMPA receptors. These properties confer anticonvulsant and neuroprotective characteristics, making them potential therapeutic agents for neurological disorders. The synthesis and pharmacological characterization of these compounds further the understanding of structure-activity relationships essential for developing new treatments for conditions such as epilepsy and other neurodegenerative diseases (Micale et al., 2008).
Anticonvulsant Activity
The development of benzodiazepine derivatives has led to the discovery of compounds with marked anticonvulsant properties. These derivatives act as noncompetitive AMPA receptor antagonists, indicating their potential in treating epilepsy and preventing seizures. The synthesis and evaluation of these compounds, including their pharmacological properties, are crucial steps toward understanding their efficacy and safety profile in anticonvulsant therapy (Chimirri et al., 1998).
Corrosion Inhibition
In addition to pharmacological applications, benzodiazepine derivatives have been investigated for their corrosion inhibition efficiency on carbon steel in acidic solutions. Studies demonstrate that these compounds act as mixed-type inhibitors, suggesting their potential in industrial applications to prevent corrosion. The interaction of these compounds with metal surfaces, characterized through various electrochemical techniques, reveals insights into their adsorptive behavior and mechanism of action, offering a pathway to developing more effective corrosion inhibitors (Sebhaoui et al., 2019).
作用機序
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, some furylcarbonyl compounds can cause skin irritation and serious eye irritation, and may be harmful if swallowed or in contact with skin . The specific safety and hazards of “5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” would depend on its specific structure and properties.
将来の方向性
The future directions in the field of furylcarbonyl compounds could involve the development of new synthesis methods, the exploration of new reactions, and the investigation of new applications . The specific future directions for “5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” would depend on its specific structure and properties, as well as the needs and interests of researchers in the field.
特性
IUPAC Name |
5-(furan-2-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13-7-8-16(14(18)12-6-3-9-19-12)11-5-2-1-4-10(11)15-13/h1-6,9H,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHIBBRYBKHCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2849132.png)
![N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2849133.png)
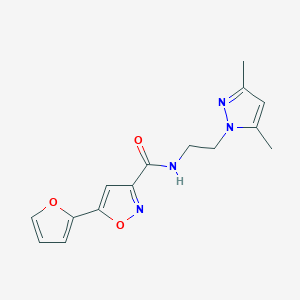

![2-Chloro-N-[1-(4-chloro-2-fluorophenyl)prop-2-ynyl]acetamide](/img/structure/B2849142.png)
![2-[({4-chloro-2-[(5-chloro-2-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}phenyl)disulfanyl]phenyl}imino)methyl]-5-methoxybenzenol](/img/structure/B2849144.png)
![CC1(C)Occoc1CN=[N+]=[N-]](/img/structure/B2849145.png)
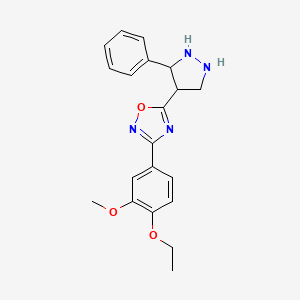
![6-(Difluoromethyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrimidine-4-carboxamide](/img/structure/B2849147.png)
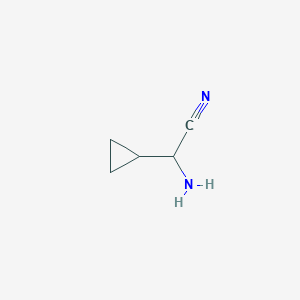
![6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2849150.png)
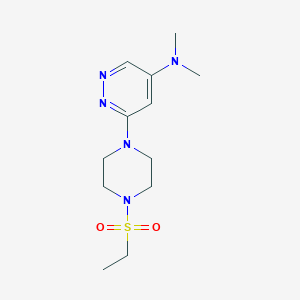
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2849154.png)

